![molecular formula C18H21N3 B120513 N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 106961-33-5](/img/structure/B120513.png)
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine” is an imidazo [1,2-a]pyridine compound . It has a 4-tolyl group at the 2-position, an N,N-dimethylcarbamoylmethyl group at the 3-position, and a methyl substituent at the 6-position .
Synthesis Analysis
The synthesis of this compound involves several stages. The reported synthesis process has been modified into four stages, improving the overall yield from 40% to 66% .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H21N3 . The InChI code for this compound is 1S/C18H21N3/c1-13-5-8-15 (9-6-13)18-16 (12-20 (3)4)21-11-14 (2)7-10-17 (21)19-18/h5-11H,12H2,1-4H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple stages. The reactions include bromination, condensation, Mannich reaction, and alkaline hydrolysis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 279.38 . It is a solid at room temperature and should be stored sealed in a dry environment .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that N,N-dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine derivatives exhibit potent antimicrobial properties. A study synthesized a series of these compounds, highlighting their effectiveness against various strains of bacteria and fungi. The derivatives bearing halogen groups showed potency comparable to, or even greater than, commercial antimicrobials (Desai et al., 2012).
Biochemical Interactions
Another study delved into the spectral characteristics of these compounds, exploring their dual fluorescence when exposed to protic solvents. The research emphasized the role of hydrogen bonding and deprotonation processes in these interactions, shedding light on the complex biochemical behavior of these compounds (Mishra et al., 2013).
Catalytic Applications
The compounds have also been studied for their catalytic properties, particularly in relation to non-heme diiron(III) complexes. These studies have shown that the derivatives can serve as functional models for methane monooxygenases, demonstrating their utility in selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Synthesis and Structural Analysis
Research has also been conducted on the synthesis and structural analysis of these compounds, demonstrating their versatility in forming various complex structures. Studies have shown the transformation of the imidazo[1,2-a]pyridine ring system into various other heterocyclic structures, highlighting the synthetic flexibility and utility of these compounds in chemical research (Kolar et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
N,N-dimethyl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-13-5-8-15(9-6-13)18-16(12-20(3)4)21-11-14(2)7-10-17(21)19-18/h5-11H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSRNGXLVCJQCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

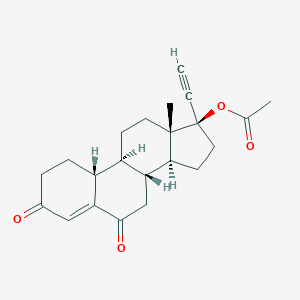



![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)
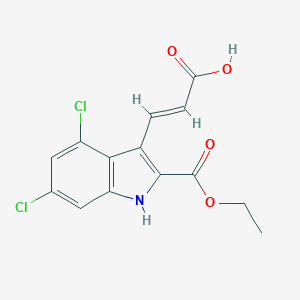
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
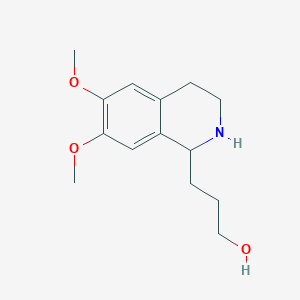
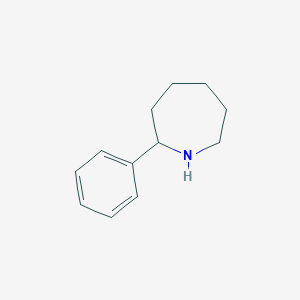
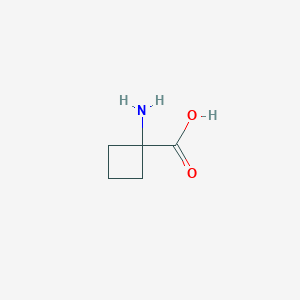

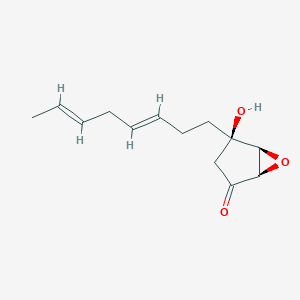
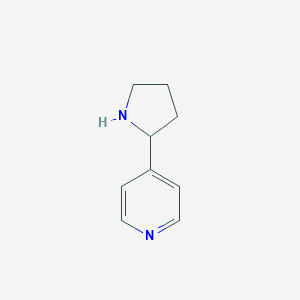
![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)